molecular formula C5H6IN3 B2669855 2-Hydrazinyl-4-iodopyridine CAS No. 1057393-44-8

2-Hydrazinyl-4-iodopyridine

Cat. No. B2669855
Key on ui cas rn: 1057393-44-8
M. Wt: 235.028
InChI Key: WXDVSPXAYBJQRN-UHFFFAOYSA-N
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Patent
US08778950B2

Procedure details

To a solution of 2-fluoro-4-iodopyridine (7.00 g, 31.4 mmol) in ethanol (60 mL) was added hydrazine monohydrate (15.23 mL, 314 mmol). The mixture was stirred at 40° C. for 15 h then concentrated. The resulting residue was triturated with 1:1 hexanes/ether. The remaining solid was further triturated with water then dried under vacuum to give the title compound (6.6 g) as a tan solid. LCMS m/z=235.9 [M+H]+. 1H NMR (400 MHz, DMSO-d6) δ 4.15 (s, 2H), 6.86 (dd, J=5.2, 1.5 Hz, 1H), 7.13 (d, J=1.5 Hz, 1H), 7.56 (s, 1H), 7.67 (d, J=5.3 Hz, 1H).
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
15.23 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:7]=[C:6]([I:8])[CH:5]=[CH:4][N:3]=1.O.[NH2:10][NH2:11]>C(O)C>[NH:10]([C:2]1[CH:7]=[C:6]([I:8])[CH:5]=[CH:4][N:3]=1)[NH2:11] |f:1.2|

Inputs

Step One
Name
Quantity
7 g
Type
reactant
Smiles
FC1=NC=CC(=C1)I
Name
Quantity
15.23 mL
Type
reactant
Smiles
O.NN
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 40° C. for 15 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
then concentrated
CUSTOM
Type
CUSTOM
Details
The resulting residue was triturated with 1:1 hexanes/ether
CUSTOM
Type
CUSTOM
Details
The remaining solid was further triturated with water
CUSTOM
Type
CUSTOM
Details
then dried under vacuum

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
N(N)C1=NC=CC(=C1)I
Measurements
Type Value Analysis
AMOUNT: MASS 6.6 g
YIELD: CALCULATEDPERCENTYIELD 89.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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